2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE
Overview
Description
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Preparation Methods
The synthesis of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE involves several steps. Industrial production methods often involve the use of microwave-induced cyclodehydration and ceric ammonium nitrate catalyzed oxidative cyclization . These methods are efficient and can be scaled up for commercial applications.
Chemical Reactions Analysis
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts.
Scientific Research Applications
2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-3-4-5-13-18-15(20-19-13)22-10(2)14(21)17-12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3,(H,17,21)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGUZXHWGLFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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